Atramycin A
Overview
Description
Atramycin A is a natural product with the chemical name (3S,4S)-4-[4,5-dihydroxy-3-methoxyphenylacetoxy]-2’,4’-dimethoxy-6’,7’-dihydroxy-8,8’-linked disaccharide and (2S)-2-methoxy-2-methylbutanoic acid 1:1 condensation salt. It is known for its broad-spectrum antibacterial activity, showing efficacy against various bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. Additionally, this compound exhibits antifungal and antitumor properties, making it a compound of significant pharmacological interest .
Preparation Methods
Atramycin A is primarily produced through microbial fermentation. One common method involves the use of the Actinoplanes sp. S12 strain, which can be cultured in either solid or liquid media to yield this compound. The fermentation process typically requires specific conditions, including controlled temperature, pH, and nutrient supply, to optimize the yield of the compound .
Chemical Reactions Analysis
Atramycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Scientific Research Applications
Atramycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of complex natural products.
Biology: this compound is employed in research to understand its antibacterial, antifungal, and antitumor mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in developing new antibiotics and anticancer agents.
Industry: This compound is explored for its use in biotechnological processes, including the development of fermentation-based production methods for other valuable compounds
Mechanism of Action
The mechanism of action of Atramycin A involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial cell integrity and ultimately causes cell death. This compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Additionally, its antifungal and antitumor activities are attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Atramycin A belongs to the angucycline family of antibiotics, which includes compounds like:
Angucycline: Known for its antibacterial and anticancer properties.
Angucyclinone: Exhibits similar biological activities but with different structural features.
Emycin G: A highly hydroxylated angucyclinone with moderate antimicrobial activity. This compound is unique due to its specific structural features, such as the O-6 rhamnose side chain, which contributes to its distinct biological activities
This compound’s unique structural and functional properties make it a valuable compound for scientific research and potential therapeutic applications. Its broad-spectrum activity and diverse reactivity offer numerous opportunities for further exploration and development in various fields.
Properties
IUPAC Name |
(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSDLAMOJTGBF-JIOQQOEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160081 | |
Record name | Atramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137109-48-9 | |
Record name | Atramycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.